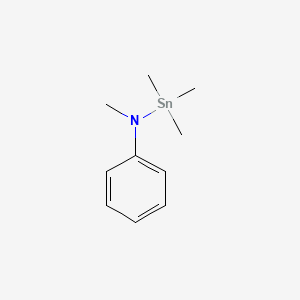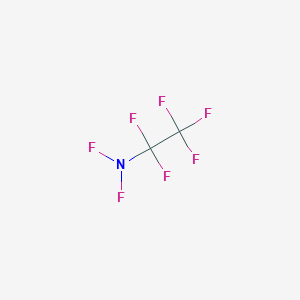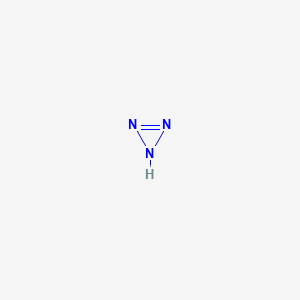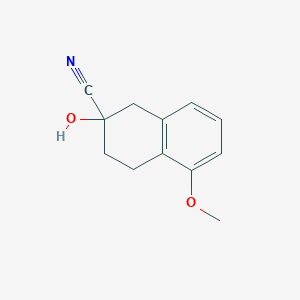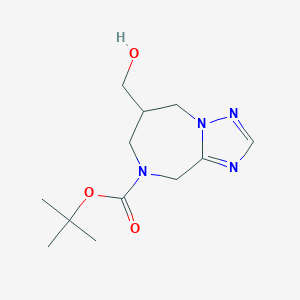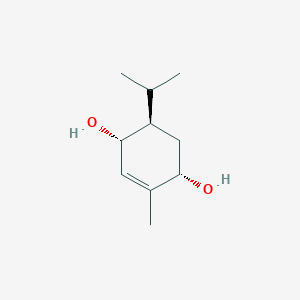
(3r,4r,6s)-3,6-Dihydroxy-1-menthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is a monoterpene compound known for its unique chemical structure and properties. This compound is characterized by the presence of two hydroxyl groups and a double bond within a cyclohexane ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3r,4r,6s)-3,6-Dihydroxy-1-menthene typically involves multiple steps starting from readily available precursors. One common method involves the use of (−)-carvone as a starting material. The synthetic route includes steps such as allylation and substrate-directable epoxidation . The overall yield of this synthesis is approximately 35.9%, indicating a relatively efficient process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(3r,4r,6s)-3,6-Dihydroxy-1-menthene undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form a saturated cyclohexane derivative.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cyclohexane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
(3r,4r,6s)-3,6-Dihydroxy-1-menthene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of (3r,4r,6s)-3,6-Dihydroxy-1-menthene involves its interaction with various molecular targets and pathways. The hydroxyl groups and the double bond play crucial roles in its reactivity and biological activity. For instance, the compound may interact with enzymes and receptors, leading to modulation of biochemical pathways involved in inflammation, oxidative stress, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- (4R, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
- (4S, 5R)-4-Hydroxy-2-methyl-5-propan-2-ylcyclohex-2-en-1-one
Uniqueness
(3r,4r,6s)-3,6-Dihydroxy-1-menthene is unique due to its specific stereochemistry and the presence of two hydroxyl groups and a double bond within a cyclohexane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H18O2 |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
(1S,4R,5R)-2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3/t8-,9+,10+/m1/s1 |
InChI Key |
CDEBGVXOFDWUAF-UTLUCORTSA-N |
Isomeric SMILES |
CC1=C[C@@H]([C@H](C[C@@H]1O)C(C)C)O |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


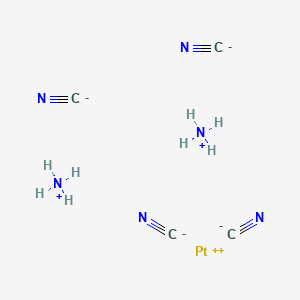


![5-(1H-indazol-5-yloxymethyl)-N-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine](/img/structure/B14747591.png)
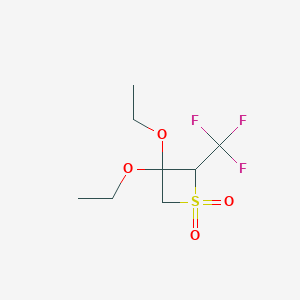
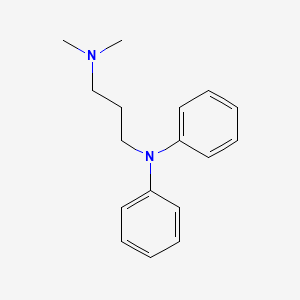
![2-[(E)-2-(5-nitrofuran-2-yl)ethenyl]pyrimidine](/img/structure/B14747609.png)
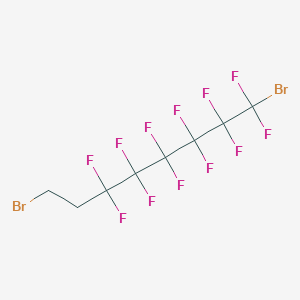
![4-(6-methyl-1,3-benzothiazol-2-yl)-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14747619.png)
